molecular formula C20H19ClFN3O3 B2522897 N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1170913-82-2

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2522897
CAS RN: 1170913-82-2
M. Wt: 403.84
InChI Key: DFDGZAKWDCTEGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted pyrazole derivatives is a topic of interest due to their potential biological activities. In the context of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, similar compounds have been synthesized through various methods. For instance, heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates has been used to prepare N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, which were then evaluated as potential antimicrobial agents . Additionally, the synthesis of related compounds involves condensation reactions, as seen with the creation of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, mass spectra, FT-IR, UV–Visible, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Similarly, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, providing insights into its potential as an inhibitor of cancer cell proliferation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives can include heterocyclization, condensation, and transamidation. For instance, the synthesis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved specification and transamidation of ester-functionalized pyrazoles . Moreover, the synthesis of Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives involved a multi-step reaction including the Gewald synthesis technique and Vilsmeier-Haack reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are crucial for their potential applications. The thermal stability of these compounds can be significant, as one derivative was found to be stable up to 190°C . The intermolecular interactions and the molecular geometries can be analyzed using Hirshfeld surface analysis and ab-initio methods, respectively, to identify electrophilic and nucleophilic regions on the molecular surface . Additionally, the non-linear optical properties of these compounds can be investigated to explore their potential in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

Cannabinoid Receptor Studies : Compounds structurally related to "N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" have been investigated for their affinity towards cannabinoid receptors. For instance, studies on methoxy and fluorine analogs substituted on the pentyl chain of pyrazole derivatives have shown potential for developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands aimed at cerebral cannabinoid CB1 receptors. These studies suggest a pathway for exploring the compound's utility in neuroscientific research and potential therapeutic applications related to the endocannabinoid system (Tobiishi et al., 2007).

Antimicrobial Activity : Pyrazole derivatives, which share a core structure with "N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide," have been synthesized and tested for their antimicrobial properties. For example, the synthesis and cytotoxic evaluation of pyrazole analogues have shown promising activity against breast cancer cell lines, highlighting the compound's potential in cancer research and treatment strategies (Ahsan et al., 2018).

Materials Science Applications

Corrosion Inhibition : Pyrazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems. The inhibition efficiency of these compounds has been attributed to their ability to form protective layers on metal surfaces, indicating potential for "N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" in corrosion protection (Yadav et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3/c1-3-10-28-18-12-25(15-7-5-14(22)6-8-15)24-19(18)20(26)23-16-11-13(21)4-9-17(16)27-2/h4-9,11-12H,3,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGZAKWDCTEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

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